1-(2-甲基苯基)-1-苯甲胺

货号 B1355168

CAS 编号:

2936-62-1

分子量: 197.27 g/mol

InChI 键: LZLNARHIRUKNFV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

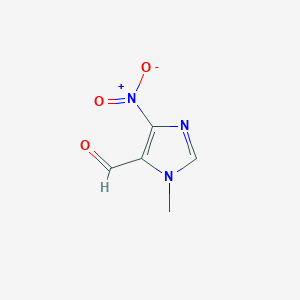

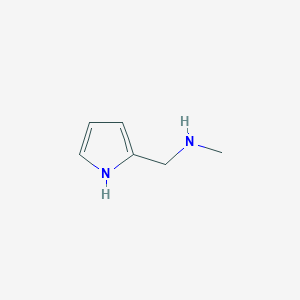

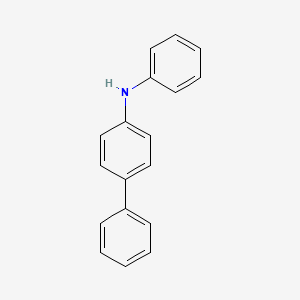

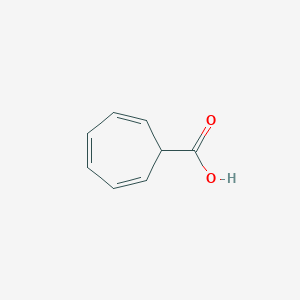

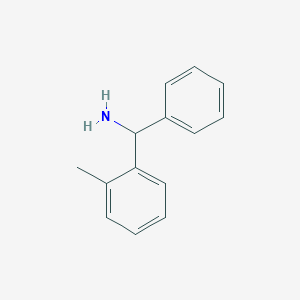

The compound “1-(2-Methylphenyl)-1-phenylmethanamine” is an amine derivative with two phenyl groups attached to the same carbon atom, one of which is a 2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)-1-phenylmethanamine” would likely feature a central carbon atom bonded to a hydrogen atom, an amine group (-NH2), and two phenyl rings, one of which has a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific reactions involving “1-(2-Methylphenyl)-1-phenylmethanamine” are not available, similar compounds often undergo reactions typical of amines and aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group .科学研究应用

-

Forensic Toxicology

- Application : Synthetic cathinones, which are similar to “1-(2-Methylphenyl)-1-phenylmethanamine”, have been identified as novel psychoactive substances (NPS) posing a significant threat to the health and lives of their users .

- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 . Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

-

Chemical Research

- Application : Although not directly related to “1-(2-Methylphenyl)-1-phenylmethanamine”, a compound with a similar structure, “(2R)-2-amino-2- (4-chloro-2-methylphenyl)ethan-1-ol”, has been described as having vast potential in scientific research.

- Method : The specific methods of application or experimental procedures for this compound are not mentioned in the source.

- Results : The compound’s unique structure and properties enable diverse applications, ranging from pharmaceuticals to material science.

-

Pharmaceutical Research

- Application : A set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized as potential urease inhibitors .

- Method : The specific methods of application or experimental procedures for this compound are not mentioned in the source .

- Results : The results or outcomes obtained from this research are not mentioned in the source .

未来方向

属性

IUPAC Name |

(2-methylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNARHIRUKNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570508 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-1-phenylmethanamine | |

CAS RN |

2936-62-1 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)